Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine typically involves the formation of the piperidine ring followed by the introduction of the oxane-4-carbonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds .
Scientific Research Applications
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Oxane derivatives: Compounds containing an oxane ring, similar to the oxane-4-carbonyl group in Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
[4-(ethylaminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C14H26N2O2/c1-2-15-11-12-3-7-16(8-4-12)14(17)13-5-9-18-10-6-13/h12-13,15H,2-11H2,1H3 |
InChI Key |
CIMQYLWCFWXFII-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)C2CCOCC2 |
Origin of Product |
United States |
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